![molecular formula C10H10N2O2 B1338322 Ethyl imidazo[1,5-a]pyridine-3-carboxylate CAS No. 81803-60-3](/img/structure/B1338322.png)

Ethyl imidazo[1,5-a]pyridine-3-carboxylate

Vue d'ensemble

Description

Ethyl imidazo[1,5-a]pyridine-3-carboxylate is an important intermediate in the synthesis of imidazo[1,5-a]pyridine compounds, which are characterized by the presence of an imidazo ring fused to a pyridine ring. This structure is a key scaffold in various pharmaceuticals and has been the subject of extensive research due to its biological and chemical significance .

Synthesis Analysis

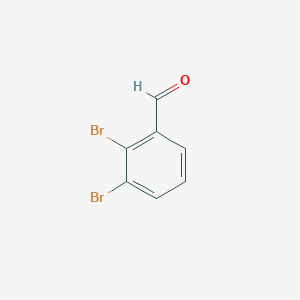

The synthesis of ethyl imidazo[1,5-a]pyridine-3-carboxylate involves a three-step reaction process. The molecular structure of the compound has been confirmed using density functional theory (DFT) and compared with x-ray diffraction values, indicating a high level of accuracy in the synthetic methods used . Additionally, the imidazo[1,5-a]pyridine skeleton has been utilized to generate new types of stable N-heterocyclic carbenes, which are valuable in various chemical transformations . An efficient method for synthesizing imidazo[1,5-a]pyridines involves the reaction of 1,1-dibromo-1-alkenes with 2-aminomethylpyridines, demonstrating the versatility of the imidazo[1,5-a]pyridine framework in organic synthesis .

Molecular Structure Analysis

The molecular structure of ethyl imidazo[1,5-a]pyridine-3-carboxylate has been studied using DFT, which aligns well with the crystal structure determined by single crystal x-ray diffraction. This analysis provides insights into the conformational stability and electronic distribution within the molecule .

Chemical Reactions Analysis

Imidazo[1,5-a]pyridine derivatives have been shown to participate in a variety of chemical reactions. For instance, they have been used in multicomponent reactions with aldehydes and dimethyl acetylenedicarboxylate or allenoates to produce fully substituted furans . They also act as ambident nucleophiles in reactions with electron-deficient alkynes to yield polyfunctionalized pyrroles and thiophenes . Furthermore, the electrochemical tandem sp3(C–H) double amination has been employed for the direct synthesis of 3-acyl-functionalized imidazo[1,5-a]pyridines, showcasing the potential for efficient and innovative synthetic routes .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl imidazo[1,5-a]pyridine-3-carboxylate have been explored through DFT studies. The molecular electrostatic potential and frontier molecular orbitals have been investigated, revealing information about the compound's reactivity and interaction with other molecules. These properties are crucial for understanding the behavior of the compound in various chemical environments and for predicting its potential applications in medicinal chemistry and material science .

Applications De Recherche Scientifique

- Chemical Synthesis

- Summary of Application : Ethyl imidazo[1,5-a]pyridine-3-carboxylate is a significant structural component of a large number of agrochemicals and pharmaceuticals . Its synthesis has been a subject of intense research for numerous decades .

- Methods of Application : A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This includes cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .

- Results or Outcomes : The development of these methods has expanded the accessibility and utility of imidazo[1,5-a]pyridine derivatives in various fields, including agrochemicals and pharmaceuticals .

-

Optoelectronic Devices and Sensors

- Summary of Application : Imidazo[1,5-a]pyridine derivatives, including Ethyl imidazo[1,5-a]pyridine-3-carboxylate, have shown promise in the development of optoelectronic devices and sensors .

- Methods of Application : These compounds can be incorporated into the active layer of devices, where they contribute to the generation, transmission, and detection of light signals .

- Results or Outcomes : The unique optical behaviors of these compounds can enhance the performance of optoelectronic devices and sensors .

-

- Summary of Application : Some imidazo[1,5-a]pyridine derivatives have demonstrated potential as anti-cancer drugs .

- Methods of Application : These compounds can be synthesized and tested for their ability to induce apoptosis in cancer cells .

- Results or Outcomes : Certain derivatives have shown promising results in preliminary cytotoxic activity evaluations .

-

Emitters for Confocal Microscopy and Imaging

- Summary of Application : The luminescent properties of imidazo[1,5-a]pyridine derivatives make them useful as emitters for confocal microscopy and imaging .

- Methods of Application : These compounds can be used to label or stain specific structures or molecules, enabling their visualization under a confocal microscope .

- Results or Outcomes : This can enhance the resolution and contrast of images obtained through confocal microscopy .

-

- Summary of Application : Some imidazo[1,5-a]pyridine derivatives have shown potential as anti-inflammatory drugs .

- Methods of Application : These compounds can be synthesized and tested for their ability to inhibit inflammatory pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) pathway .

- Results or Outcomes : Certain derivatives have shown promising results in preliminary evaluations of their anti-inflammatory activity .

-

- Summary of Application : Ethyl imidazo[1,5-a]pyridine-3-carboxylate and its derivatives can be used as chemical probes due to their unique chemical structure and versatility .

- Methods of Application : These compounds can be used to investigate the function of various biological systems by interacting with their components in a specific and predictable manner .

- Results or Outcomes : This can provide valuable insights into the mechanisms of these systems and contribute to the development of new therapeutic strategies .

Safety And Hazards

Orientations Futures

Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . It has great potential in several research areas, from materials science to medicinal chemistry . The World Health Organization has taken the initiative to develop new TB drugs, and a few examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Propriétés

IUPAC Name |

ethyl imidazo[1,5-a]pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-2-14-10(13)9-11-7-8-5-3-4-6-12(8)9/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDWAMSXHNSBIGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C2N1C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80545646 | |

| Record name | Ethyl imidazo[1,5-a]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80545646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl imidazo[1,5-a]pyridine-3-carboxylate | |

CAS RN |

81803-60-3 | |

| Record name | Ethyl imidazo[1,5-a]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80545646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-Hydroxyphenyl)methyl]piperidin-4-ol](/img/structure/B1338245.png)

![1-(2-Methylimidazo[1,2-a]pyrimidin-3-yl)ethanone](/img/structure/B1338270.png)